(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be achieved using chiral catalysts to ensure the desired enantiomer is obtained . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
3,5-Bis(trifluoromethyl)benzylamine: A structurally similar compound with a benzylamine group instead of an ethanamine group.
3,5-Bis(trifluoromethyl)phenylacetic acid: A related compound with a carboxylic acid group.
Uniqueness
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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